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Compound of Interest

Compound Name: AMG-076 free base

Cat. No.: B1664856 Get Quote

This document provides a comprehensive overview of the chemical and pharmacological

properties of AMG-076 free base, a selective antagonist of the Melanin-concentrating hormone

receptor 1 (MCHR1). The information is intended for researchers, scientists, and professionals

involved in drug discovery and development.

Core Chemical Properties
AMG-076 is an orally bioavailable small molecule identified as a potent and selective

antagonist for MCHR1.[1][2] Its fundamental chemical and physical properties are summarized

below.

Property Value Source

IUPAC Name

1-[2-[(4aR,11R,11aS)-11-

methyl-9-

(trifluoromethyl)-1,3,4,4a,5,6,1

1,11a-octahydropyrido[4,3-

b]carbazol-2-

yl]ethyl]cyclohexane-1-

carboxylic acid

[3]

Molecular Formula C₂₆H₃₃F₃N₂O₂ [3]

Molecular Weight 462.5 g/mol [3]

CAS Number 693823-79-9
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Mechanism of Action and Signaling Pathway
Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating

energy homeostasis and food intake by activating its receptor, MCHR1. MCHR1 is a G protein-

coupled receptor (GPCR) expressed in the brain. The binding of MCH to MCHR1 initiates

signaling cascades that lead to an increase in food intake and a decrease in energy

expenditure.

AMG-076 acts as a competitive antagonist at the MCHR1, blocking the binding of MCH and

thereby inhibiting its downstream effects. This antagonism results in reduced food intake,

increased energy expenditure, and consequently, a reduction in body weight gain. The efficacy

of AMG-076 is strictly dependent on the presence of MCHR1, as its effects are absent in

MCHR1 knockout mice.
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Caption: MCHR1 signaling and antagonism by AMG-076.

Pharmacological Profile
AMG-076 is characterized by its high affinity and functional antagonism for MCHR1. It is highly

selective for MCHR1 over the second MCH receptor, MCHR2 (which is not expressed in

rodents), and a broad panel of other receptors and channels.

Parameter Value Species Assay Type Source

Binding Affinity

(Kᵢ)
0.6 ± 0.10 nM Human

[¹²⁵I]-MCH

Displacement

Functional

Antagonism

(IC₅₀)

1.2 ± 0.26 nmol/L Human
Ca²⁺ Mobilization

(FLIPR)

MCHR2

Selectivity (IC₅₀)
>10,000 nmol/L Human

Ca²⁺ Mobilization

(FLIPR)

5HT2C Binding

Affinity (Kᵢ)
1120 ± 59 nmol/L Human

Radioligand

Displacement

Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays used to characterize AMG-076 are

outlined below.

This protocol determines the binding affinity of AMG-076 for the human MCHR1.

Source Material: Human MCHR1 membranes prepared from HEK293 cells stably expressing

the receptor.

Radioligand: [¹²⁵I]-MCH (2200 Ci/mmol).

Procedure:

Membrane preparations are incubated with a fixed concentration of [¹²⁵I]-MCH.
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Increasing concentrations of unlabeled AMG-076 are added to competitively displace the

radioligand. Unlabeled MCH peptide is used as a reference control.

Following incubation, bound and free radioligand are separated via filtration.

The amount of bound radioactivity is quantified using a gamma counter.

The Kᵢ value is calculated from the IC₅₀ value (the concentration of AMG-076 that

displaces 50% of the bound radioligand) using the Cheng-Prusoff equation.

This assay measures the ability of AMG-076 to inhibit MCH-induced intracellular calcium

mobilization, a functional response to MCHR1 activation.

Cell Line: HEK293 cells stably expressing human MCHR1 (HEK293-MCHR1).

Assay Kit: FLIPR (Fluorometric Imaging Plate Reader) assay kit.

Procedure:

HEK293-MCHR1 cells are plated in microplates and loaded with a calcium-sensitive

fluorescent dye.

Cells are pre-incubated with varying concentrations of AMG-076.

MCH peptide is added at its EC₅₀ concentration (12 nmol/L) to stimulate the calcium

response.

The change in fluorescence, corresponding to the intracellular Ca²⁺ concentration, is

measured in real-time using a FLIPR instrument.

The IC₅₀ value is determined by nonlinear regression analysis of the concentration-

response curve.

This protocol assesses the effect of chronic AMG-076 administration on body weight, food

intake, and metabolic parameters in a diet-induced obesity (DIO) mouse model.
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Caption: Workflow for a diet-induced obesity in vivo study.

Animal Model: Male C57BL/6 mice maintained on a high-fat diet (e.g., 60 kcal% fat) for at

least 20 weeks to induce obesity.
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Treatment Groups:

Vehicle control.

AMG-076 (e.g., 3 and 10 mg/kg/day).

Positive control (e.g., Sibutramine 10 mg/kg/day).

Administration: Chronic daily administration via oral gavage or as a diet admixture.

Procedures and Measurements:

Body Weight and Food Intake: Monitored regularly throughout the study.

Glucose Tolerance Test: After an overnight fast, mice are challenged with an oral glucose

bolus (0.75 g/kg). Blood glucose is sampled at multiple time points to assess glucose

clearance.

Insulin Sensitivity Test: After a 4-hour fast, mice are challenged with an intraperitoneal

injection of insulin (1.5 U/kg). Blood glucose is measured to assess the glucose-lowering

response.

Energy Expenditure: Oxygen consumption (VO₂) is measured using indirect open-circuit

calorimetry to determine the metabolic rate.

Data Analysis: Treatment groups are compared to the vehicle control group using

appropriate statistical tests to determine significance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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